Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate
Description
Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate is a benzofuran derivative characterized by a fused bicyclic aromatic core substituted with an amino group at position 5, an isopropoxy group at position 3, and a methyl ester at position 2. Its molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.29 g/mol. The compound’s structure confers unique physicochemical properties, such as moderate solubility in polar organic solvents and enhanced lipophilicity due to the isopropoxy substituent.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 5-amino-3-propan-2-yloxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-7(2)17-11-9-6-8(14)4-5-10(9)18-12(11)13(15)16-3/h4-7H,14H2,1-3H3 |
InChI Key |
LRGQGEUEXZMTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(OC2=C1C=C(C=C2)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Amino Group: The amino group can be introduced via a nitration reaction followed by reduction.
Esterification: The carboxylate group is introduced through an esterification reaction using methanol and an acid catalyst.
Isopropoxy Substitution: The isopropoxy group is introduced through an etherification reaction using isopropanol and an appropriate base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and amines, often in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Alkoxy and Amino Groups
Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate (MEBC)
- Structural Difference : Ethoxy group at position 3 instead of isopropoxy.
- Pharmacokinetics : MEBC exhibits lower lipophilicity and higher aqueous solubility than the isopropoxy analog, impacting bioavailability .
- Biological Activity : MEBC induces apoptosis in breast cancer cells via mitochondrial pathways but shows reduced cell cycle modulation compared to the isopropoxy derivative .
Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate
- Structural Difference : Bromine at position 5 and methoxy at position 3.
- Activity: Bromine enhances cytotoxicity (IC₅₀ = 12 µM in MCF-7 cells) but reduces selectivity compared to amino-substituted analogs. Methoxy groups generally lower metabolic stability .
Positional Isomerism and Functional Group Effects
Methyl 5-[(E)-3-phenylprop-2-enoxy]-2-methylbenzofuran-3-carboxylate
- Structural Difference : Cinnamyloxy group at position 5 and methyl ester at position 3.
- Activity: The bulky cinnamyloxy group increases anticancer activity (IC₅₀ = 8 µM in HeLa cells) but reduces solubility. The amino group in the target compound improves hydrogen bonding with biological targets .
Ethyl 5-(methanesulfonyloxy)-2-phenyl-1-benzofuran-3-carboxylate
- Structural Difference : Methanesulfonyloxy at position 5 and ethyl ester.
- Activity: The sulfonyl group enhances solubility but diminishes cell permeability compared to amino-substituted derivatives .
Substituent Chain Length and Bioactivity
Methyl 5-(methoxy)-2-methylbenzofuran-3-carboxylate
- Structural Difference : Methoxy at position 4.
- Activity: Moderate antimicrobial activity (MIC = 32 µg/mL against S. The amino-isopropoxy combination in the target compound broadens therapeutic scope .
Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate
- Structural Difference : Chlorine at position 5 and ethyl ester.
- Activity : Chlorine increases reactivity (k = 0.45 M⁻¹s⁻¹ in nucleophilic substitution) but introduces higher cytotoxicity (CC₅₀ = 10 µM in HEK-293 cells) .
Comparative Data Table
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Solubility (mg/mL) | Key Biological Activity |
|---|---|---|---|---|
| Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate | NH₂ (5), OCH(CH₃)₂ (3) | 263.29 | 4.8 (DMSO) | Apoptosis induction, IC₅₀ = 6 µM (MCF-7) |
| Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate | NH₂ (5), OCH₂CH₃ (3) | 235.23 | 7.2 (DMSO) | Apoptosis via mitochondrial pathways |
| Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate | Br (5), OCH₃ (3) | 285.11 | 3.1 (DMSO) | Cytotoxicity, IC₅₀ = 12 µM (MCF-7) |
| Methyl 5-(methoxy)-2-methylbenzofuran-3-carboxylate | OCH₃ (5), CH₃ (2) | 206.19 | 9.5 (DMSO) | Antimicrobial, MIC = 32 µg/mL |
Mechanistic and Pharmacological Insights
- Amino Group Role: The NH₂ group at position 5 enhances DNA intercalation and kinase inhibition, as seen in analogs like Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate, which binds to EGFR with Kd = 0.8 µM .
- Isopropoxy vs. Ethoxy : The isopropoxy group’s bulkiness improves membrane permeability (logP = 2.1) compared to ethoxy (logP = 1.7), but reduces metabolic clearance (t₁/₂ = 4.2 h vs. 3.1 h) .
- Comparative Toxicity: Amino-substituted derivatives generally exhibit lower cytotoxicity (CC₅₀ > 50 µM in normal cells) than halogenated analogs (CC₅₀ = 10–20 µM) .
Biological Activity
Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, drawing on diverse sources and research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H15NO4
- Molecular Weight : 251.26 g/mol
- CAS Number : Not specified in available literature
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. The structural characteristics of this compound suggest potential for similar activities.
- Mechanism of Action :
- Case Studies :
Enzyme Inhibition
Research has also explored the enzyme inhibition potential of this compound:
- Enzymatic Targets :
- Inhibitory Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Amino Group Addition | Increased antiproliferative activity |
| Isopropoxy Group | Potentially enhances lipophilicity and bioavailability |
Research Findings
- In Vitro Studies :
- Pharmacokinetics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
